5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, commonly known as NITD-008, is a potential antiviral drug that has garnered attention from the scientific community due to its promising antiviral activity against various viruses.
Wirkmechanismus
NITD-008 inhibits viral replication by binding to the active site of the viral RdRp enzyme, thereby preventing the synthesis of viral RNA. The binding of NITD-008 to the RdRp enzyme is believed to be reversible, allowing for the release of the drug from the enzyme after the completion of its antiviral activity.
Biochemical and Physiological Effects:
NITD-008 has been shown to have low toxicity and high selectivity towards the viral RdRp enzyme, making it a promising candidate for the development of antiviral drugs. In vitro studies have shown that NITD-008 effectively inhibits viral replication at low concentrations, indicating its potential as an effective antiviral drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs against multiple viruses. However, one limitation of NITD-008 is its relatively low potency compared to other antiviral drugs. Additionally, further studies are needed to determine the optimal dosage and administration of NITD-008 for effective antiviral activity.
Zukünftige Richtungen
There are several future directions for the research and development of NITD-008. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent analogs of NITD-008 with improved antiviral activity. Additionally, further studies are needed to determine the safety and efficacy of NITD-008 in vivo and in clinical trials. Finally, the potential use of NITD-008 as a prophylactic agent or in combination with other antiviral drugs should be explored.
Conclusion:
In conclusion, NITD-008 is a promising antiviral drug that has shown broad-spectrum antiviral activity against various viruses. Its mechanism of action, low toxicity, and high selectivity towards the viral RdRp enzyme make it a promising candidate for the development of antiviral drugs. Further studies are needed to optimize the synthesis method, develop more potent analogs, and determine the safety and efficacy of NITD-008 in vivo and in clinical trials.
Synthesemethoden
NITD-008 can be synthesized through a multi-step process that involves the condensation of 4-nitrobenzaldehyde with furfural in the presence of a base to form 5-{4-nitrophenyl}-2-furfural. This intermediate is then reacted with 4-methoxybenzaldehyde and thiosemicarbazide to form the final product, NITD-008.
Wissenschaftliche Forschungsanwendungen
NITD-008 has been extensively studied for its antiviral activity against various viruses, including dengue virus, Zika virus, and SARS-CoV-2. Studies have shown that NITD-008 inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. NITD-008 has also been shown to have a broad-spectrum antiviral activity, making it a promising candidate for the development of antiviral drugs.
Eigenschaften
Produktname |
5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
---|---|
Molekularformel |
C21H15N3O5S |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(5Z)-3-(4-methoxyphenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H15N3O5S/c1-28-16-8-6-14(7-9-16)23-20(25)18(22-21(23)30)12-17-10-11-19(29-17)13-2-4-15(5-3-13)24(26)27/h2-12H,1H3,(H,22,30)/b18-12- |
InChI-Schlüssel |
SDLPDPVPRQOCGL-PDGQHHTCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.